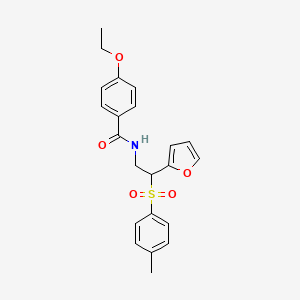![molecular formula C17H15Cl2NO4 B2487407 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid CAS No. 1008248-63-2](/img/structure/B2487407.png)
2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid, commonly known as 2-DCPAP, is an organic compound that has a wide range of applications in scientific research. It is a derivative of 3-phenylpropanoic acid and is composed of two chlorine atoms, an oxygen atom, and an amino group attached to the phenyl ring. 2-DCPAP has been studied extensively for its ability to act as a catalyst in various chemical reactions and its potential therapeutic uses.
Scientific Research Applications
Global Trends and Studies on Toxicity
Research has provided insights into the toxicity and mutagenicity of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These studies have highlighted the importance of understanding environmental impacts and the potential for occupational risk and neurotoxicity. The global research trends emphasize the need for continued investigation into the molecular biology aspects of these compounds, especially concerning gene expression and exposure assessment in humans and other vertebrates (Zuanazzi, Ghisi, & Oliveira, 2020).
Neuroprotective and Antioxidant Properties
Studies on compounds like N-acetylcysteine (NAC) and Chlorogenic Acid (CGA) have explored their neuroprotective, antioxidant, and pharmacological effects, suggesting potential therapeutic roles beyond their primary applications. These findings underline the broader implications of chemical compounds in psychiatric disorders and metabolic-related disorders, highlighting the significance of molecular interactions in therapeutic applications (Dean, Giorlando, & Berk, 2011); (Naveed et al., 2018).
Environmental Impact and Degradation
The environmental fate of herbicides like 2,4-D and their microbial biodegradation have been a focal point of research, with studies indicating the role of microorganisms in mitigating pollution. These investigations are crucial for developing strategies to prevent environmental contamination and safeguard public health (Magnoli et al., 2020).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been applied to degrade compounds like acetaminophen, highlighting the generation of various by-products and their biotoxicity. This research contributes to understanding the degradation pathways and the environmental impact of pharmaceutical compounds, guiding the development of more sustainable and effective water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-13-7-6-12(9-14(13)19)24-10-16(21)20-15(17(22)23)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWIOOVMWKVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
